molecular formula C12H9N3O3 B11869495 6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine CAS No. 61982-57-8

6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B11869495
CAS No.: 61982-57-8
M. Wt: 243.22 g/mol
InChI Key: HUSXHLINSJAQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its broad pharmacological applications, including anticancer, antimicrobial, and central nervous system (CNS)-targeting activities . The compound 6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine features a methyl group at position 6 and a 5-nitrofuran-2-yl substituent at position 2.

The 5-nitrofuran moiety is notable for its electron-withdrawing nature and historical relevance in antimicrobial agents (e.g., nitrofurantoin). Coupled with the imidazo[1,2-a]pyridine core, this compound may exhibit enhanced redox activity or target-specific binding compared to derivatives with phenyl or alkyl substituents .

Properties

CAS No.

61982-57-8

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

6-methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9N3O3/c1-8-2-4-11-13-9(7-14(11)6-8)10-3-5-12(18-10)15(16)17/h2-7H,1H3

InChI Key

HUSXHLINSJAQHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Procedure and Conditions

The reaction is typically conducted in methanol with p-toluenesulfonic acid (PTSA) as a catalyst. A representative protocol involves:

  • Dissolving 2-amino-6-methylpyridine (0.50 mmol) and 5-nitrofuran-2-carbaldehyde (0.60 mmol) in methanol (1 mL).

  • Adding isocyanide (0.60 mmol) and PTSA (0.10 mmol).

  • Stirring at room temperature for 24 hours.

  • Purification via column chromatography (SiO₂, 0→5% ethyl acetate in dichloromethane).

Yield and Structural Confirmation

Under these conditions, the reaction yields 73–84% of the desired product. Key characterization data include:

  • Melting Point : 203–206°C (for analogous methyl-substituted derivatives).

  • Spectroscopic Data : NMR and HRMS confirm the imidazo[1,2-a]pyridine scaffold and nitrofuran substitution.

Mechanistic Insights

The GBB reaction proceeds via:

  • Formation of an imine intermediate between the aldehyde and 2-aminoheteroarene.

  • Nucleophilic attack by the isocyanide, leading to a nitrilium intermediate.

  • Cyclization to form the imidazo[1,2-a]pyridine core.

Alternative Synthetic Routes

Stepwise Condensation and Cyclization

A patent describing imidazo[1,2-a]pyridine synthesis outlines a stepwise approach involving:

  • Condensation : Reacting 2-amino-6-methylpyridine with 5-nitrofuran-2-carbaldehyde in 1,2-dimethoxyethane under reflux.

  • Cyclization : Treating the intermediate with oxalyl chloride and benzylamine to form the fused ring system.

Key Advantages

  • Scalability : This method is optimized for large-scale production, with costs as low as $0.03–$0.10 per gram .

  • Flexibility : Tolerates diverse substituents on the pyridine and furan rings.

Optimization of Reaction Parameters

Substituent Effects

  • Methyl Group Position : Substitution at the 6-position (vs. 7- or 8-positions) enhances steric accessibility, improving reaction efficiency.

  • Isocyanide Choice : Bulkier isocyanides (e.g., tert-butyl) reduce yields due to steric hindrance.

Industrial-Scale Considerations

Cost-Effective Production

The patent highlights:

  • Raw Material Costs : 5-Nitrofuran-2-carbaldehyde and 2-amino-6-methylpyridine are commercially available at $50–$100/kg .

  • Process Economics : At 100 mg/day doses, the daily production cost is $0.03–$0.10 , making large-scale synthesis feasible.

Purification Techniques

  • Column Chromatography : Standard for laboratory-scale isolation.

  • Recrystallization : Ethanol/water mixtures are used industrially to achieve >95% purity.

Challenges and Limitations

Byproduct Formation

  • Nitrofuran Degradation : Prolonged exposure to acidic conditions may partially degrade the nitrofuran ring, necessitating strict reaction time control.

  • Isomerization : Competing pathways may yield 5-methyl or 7-methyl regioisomers, requiring careful chromatographic separation.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies suggest that microwave irradiation (100°C, 30 minutes) can reduce reaction times by 80% while maintaining yields of 70–75% .

Flow Chemistry Approaches

Continuous-flow systems enable:

  • Precise Temperature Control : Minimizing side reactions.

  • Scalability : Throughput of 1–5 kg/day in pilot-scale setups.

Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that 6-methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine serves as a precursor for:

  • Antibacterial Agents : Derivatives exhibit MIC values as low as 0.06 µg/mL against Staphylococcus aureus.

  • Anticancer Compounds : Structural analogs show sub-micromolar activity against HCT116 and MCF7 cell lines .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methyl group and other positions on the imidazo[1,2-a]pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens or sulfonyl chlorides, while nucleophilic substitution may involve reagents like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety can yield nitroso derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that 6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy, the compound showed moderate activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Potential

The imidazo[1,2-a]pyridine scaffold has been recognized for its anticancer properties. Studies suggest that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique structural features of 6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine enhance its interaction with biological targets involved in cancer progression.

Enzyme Inhibition

Interaction studies involving this compound have focused on its binding affinity to various enzymes. For instance, it has shown promise as an inhibitor of certain kinases and phosphatases, which are critical in signaling pathways associated with cancer and other diseases . This property makes it a valuable candidate for further research in drug development.

Synthesis Routes

Several synthetic pathways have been developed for the preparation of 6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine. Common methods include:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
  • Multicomponent Reactions : Utilizing multiple reactants to form the desired product in a single step.

These synthetic approaches are essential for producing this compound in sufficient quantities for biological testing.

Case Studies and Research Findings

StudyFindings
Raju et al. (2023)Demonstrated antimicrobial efficacy against Candida albicans and Aspergillus niger, showcasing the compound's broad-spectrum activity .
Kaminski et al. (2023)Investigated the anti-ulcer potential of related imidazo[1,2-a]pyridine derivatives, highlighting the importance of structural modifications for enhanced biological activity .
Hilmy et al. (2023)Discussed the pharmacological significance of imidazo[1,2-a]pyridines in treating various diseases, emphasizing their therapeutic potential .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can lead to oxidative stress and cell damage. This property is particularly useful in antimicrobial and anticancer applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Analogs and Their Pharmacological Profiles
Compound Name Substituent at Position 2 Biological Activity IC50/EC50 Reference
6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine 3-nitrophenyl Anti-tubercular (in vitro) Potent inhibitor (MIC assay)
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine 4-methylphenyl (p-tolyl) GABA-A receptor binding (similar to zolpidem) N/A
2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine 5-chlorothiophen-2-yl Undisclosed (structural analog) N/A
3-Methylimidazo[1,2-a]pyridine derivatives Methyl at position 3 MCH1R antagonism Improved affinity (brain exposure in rats)
2h (from ) Biphenyl side chain + R4 methyl Acetylcholinesterase (AChE) inhibition IC50 = 79 µM
Key Observations:

Anti-Tubercular Activity : Nitro-substituted analogs (e.g., 3-nitrophenyl at position 2) demonstrate potent inhibition of Mycobacterium tuberculosis growth, suggesting electron-withdrawing groups enhance anti-infective properties .

CNS Targets : The 4-methylphenyl substituent mimics zolpidem’s binding to GABA-A receptors, indicating that hydrophobic groups at position 2 favor CNS activity .

Cholinesterase Inhibition : Substituent position critically affects activity. For example, a methyl group at R4 (position 6) in compound 2h enhances AChE inhibition (IC50 = 79 µM), whereas substituents at R2 reduce efficacy .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Nitro substituents (e.g., 3-nitrophenyl) enhance anti-tubercular activity but may reduce metabolic stability .
  • Heteroaryl vs. Phenyl : Thiophen-2-yl or furan-2-yl groups introduce heteroatoms that could improve solubility or target specificity compared to purely aromatic substituents .
  • Positional Effects : Methyl at position 6 (as in the target compound) may sterically hinder interactions at certain targets (e.g., MCH1R) but enhance others (e.g., AChE) .

Recommendations :

  • Evaluate the compound in anti-infective (e.g., TB, Gram-negative bacteria) and CNS (GABA-A) assays.
  • Optimize synthetic routes to incorporate nitrofuran without compromising yield.
  • Conduct molecular docking to predict binding modes relative to zolpidem (GABA-A) or AChE targets .

Biological Activity

6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine core fused with a nitrofuran moiety. Its molecular formula is C12H9N3O3C_{12}H_9N_3O_3 with a molecular weight of approximately 243.22 g/mol . The structural uniqueness arises from the methyl group at the 6-position and the nitrofuran substituent at the 2-position, which significantly influences its biological interactions.

Biological Activities

Research indicates that 6-methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, including those resistant to conventional antibiotics. Its nitro group is crucial for this activity, as it can undergo reduction to release reactive nitrogen species, which are toxic to bacteria .
  • Anticoccidial Properties : In studies involving anticoccidial agents, derivatives of imidazo[1,2-a]pyridine, including this compound, demonstrated potent inhibition of parasite protein kinase G (PKG), which is essential for the survival of coccidian parasites .
  • GABA Receptor Modulation : Some studies suggest that similar imidazo[1,2-a]pyridine compounds interact with GABA_A receptors, indicating potential applications in treating neurological disorders such as anxiety and insomnia .

Structure-Activity Relationship (SAR)

The biological activity of 6-methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine can be attributed to its structural features. The presence of the nitrofuran group enhances its reactivity and binding affinity to biological targets. Comparative studies with related compounds reveal insights into how modifications affect activity:

Compound NameStructureUnique Features
6-Methylimidazo[1,2-a]pyridineStructureLacks nitrofuran; primarily studied for mutagenicity.
5-Nitroimidazo[1,2-a]pyridineStructureContains a nitro group on the imidazole; known for antimicrobial properties.
4-Methyl-5-nitrofuryl-imidazolesStructureDifferent substitution pattern; exhibits distinct biological activity profiles.

The combination of the methyl and nitrofuran groups in 6-methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine enhances its biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Antimicrobial Studies : In vitro tests demonstrated that 6-methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine exhibited minimum inhibitory concentrations (MICs) against various strains of bacteria, including those resistant to multiple drugs. The compound's ability to disrupt bacterial cell function was linked to its reactive nitro group .
  • Anticoccidial Efficacy : A study reported that certain derivatives showed significant anticoccidial activity in vivo at low concentrations (25 ppm in feed), highlighting the potential for developing effective treatments for parasitic infections in poultry .
  • Neurological Applications : Research indicated that compounds with similar structures could modulate GABA_A receptor activity, suggesting potential therapeutic roles in managing conditions like epilepsy and anxiety disorders .

Q & A

Basic: What are the recommended synthetic routes for 6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine?

Methodological Answer:
The synthesis typically involves multicomponent reactions (MCRs) or condensation strategies. A widely used approach employs a one-pot reaction combining 5-nitrofuran-2-carbaldehyde, 2-aminopyridine derivatives, and methyl-substituted ketones. For example:

  • Iodine-catalyzed cyclization : Reacting 2-amino-5-nitrofuran with 2-bromo-6-methylpyridine in the presence of iodine (I₂) and potassium persulfate (K₂S₂O₈) under reflux in DMSO, achieving yields up to 68% .
  • Microwave-assisted synthesis : Shortening reaction times (15–30 minutes) by using microwave irradiation at 120°C, which enhances cyclization efficiency while minimizing side products .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromaticity. For example, the nitrofuran protons typically resonate at δ 7.8–8.2 ppm, while imidazo[1,2-a]pyridine methyl groups appear as singlets near δ 2.5 ppm .
  • IR spectroscopy : The nitro group (NO₂) in the nitrofuran moiety shows strong absorption bands at 1520–1350 cm⁻¹, while the imidazo ring exhibits C=N stretching at 1600–1650 cm⁻¹ .
  • HRMS (ESI+) : Molecular ion peaks ([M+H]⁺) should match the theoretical mass (C₁₃H₁₀N₄O₃: 294.0756 g/mol) with <2 ppm error .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:
Yield optimization requires systematic parameter adjustments:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to non-polar solvents .
  • Catalyst screening : Substituting iodine with FeCl₃ or CuI may reduce side reactions in nitrofuran-containing systems .
  • Temperature control : Lowering reaction temperatures (80–100°C) minimizes nitro group decomposition, while higher temperatures (120–140°C) accelerate cyclization .
  • Scale-up strategies : Continuous flow reactors (CFRs) improve heat/mass transfer, achieving >90% purity at gram-scale production .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:
SAR studies should focus on:

  • Nitrofuran moiety : Modifying the nitro group’s position (e.g., 5-nitro vs. 4-nitro) alters redox potential, impacting antiparasitic or anticancer activity .
  • Imidazo[1,2-a]pyridine core : Introducing electron-withdrawing groups (e.g., -CF₃) at position 6 increases metabolic stability, while methyl groups improve membrane permeability .
  • Hybrid scaffolds : Combining nitrofuran with pyrrolo-imidazo[1,2-a]pyridine (e.g., compound 5y in ) enhances DNA intercalation potential in cancer cell lines.

Advanced: How should researchers address contradictory biological activity data across studies?

Methodological Answer:
Contradictions often arise from variations in:

  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times. For example, nitrofuran derivatives show IC₅₀ variability (±20%) depending on oxygen levels in cytotoxicity assays .
  • Solubility factors : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent compound dissolution .
  • Metabolic activation : Pre-incubate compounds with liver microsomes to assess prodrug activation, which may explain discrepancies in antimicrobial activity .

Advanced: What computational methods predict the compound’s reactivity and binding modes?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., nitrofuran’s nitro group) prone to nucleophilic attack .
  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., Trypanosoma brucei nitroreductase). The nitrofuran moiety often forms hydrogen bonds with active-site residues (e.g., Tyr114 and Asn70) .
  • MD simulations : Conduct 100-ns trajectories in GROMACS to assess stability in lipid bilayers, critical for blood-brain barrier penetration predictions .

Advanced: How can researchers validate synthetic intermediates using hyphenated techniques?

Methodological Answer:

  • LC-MS/MS : Monitor reaction progress in real-time, identifying intermediates like 2-amino-5-nitrofuran (m/z 153.03) .
  • NMR-guided purification : Use preparative HPLC with a C18 column (MeCN:H₂O gradient) to isolate intermediates, confirmed via ¹H NMR coupling constants (e.g., J = 8.5 Hz for adjacent furan protons) .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

  • Nitro group hazards : Avoid grinding or heating dry powders due to explosion risks. Store in airtight containers at −20°C .
  • Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) during synthesis, as nitrofurans are mutagenic in Ames tests .

Advanced: How can crystallography resolve ambiguities in molecular structure?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve bond-length discrepancies (e.g., C-N vs. C-O in nitrofuran) with a Bruker D8 Venture diffractometer. For example, a recent study confirmed dihedral angles of 12.5° between imidazo and pyridine rings .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) to explain solubility differences across analogs .

Advanced: What strategies improve selectivity in biological assays?

Methodological Answer:

  • Proteomic profiling : Use SILAC labeling to identify off-target effects in human cell lines .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track metabolite formation via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.